Benzhydryl(trimethyl)azanium
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Overview
Description
Benzhydryl(trimethyl)azanium, also known by its chemical formula C16H20N+ , is a quaternary ammonium compound. It is characterized by a benzhydryl group (diphenylmethyl) attached to a trimethylammonium ion. This compound is notable for its unique structure, which imparts distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl(trimethyl)azanium can be synthesized through various methods. One common approach involves the reaction of benzhydryl chloride with trimethylamine under anhydrous conditions. The reaction typically proceeds as follows:
C6H5CH2Cl+(CH3)3N→C6H5CH2N(CH3)3+Cl−
This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl(trimethyl)azanium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzhydryl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used; for example, reaction with sodium hydroxide can yield benzhydrol.
Oxidation: Oxidation can produce benzhydryl ketone or benzhydryl alcohol.
Reduction: Reduction typically yields benzhydryl amine.
Scientific Research Applications
Benzhydryl(trimethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of benzhydryl(trimethyl)azanium involves its interaction with cellular components. As a quaternary ammonium compound, it can interact with cell membranes, leading to changes in membrane permeability and potential disruption of cellular processes. The compound may also target specific enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Diphenylmethane: Shares the benzhydryl group but lacks the quaternary ammonium ion.
Diphenhydramine: Contains a benzhydryl group and is used as an antihistamine.
Methadone: A synthetic opioid with a benzhydryl group in its structure
Uniqueness: Benzhydryl(trimethyl)azanium is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties and reactivity compared to other benzhydryl compounds. This uniqueness makes it valuable in various chemical and biological applications .
Properties
CAS No. |
51954-45-1 |
---|---|
Molecular Formula |
C16H20N+ |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
benzhydryl(trimethyl)azanium |
InChI |
InChI=1S/C16H20N/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3/q+1 |
InChI Key |
HYLFFGNJGRBYHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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